3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl group and the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes and receptors can provide insights into biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may be used as a lead compound in drug discovery and development, particularly for conditions related to enzyme dysfunction or inflammation.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
3-cyclopentyl-N-((1-(ethylsulfonyl)piperidin-4-yl)methyl)propanamide
3-cyclopentyl-N-((1-(propylsulfonyl)piperidin-4-yl)methyl)propanamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of the methylsulfonyl group. This group can influence the compound's reactivity and biological activity, making it distinct from its analogs.
Biological Activity
3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, identified by its CAS number 1235632-46-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H26N2O3S, with a molecular weight of approximately 302.44 g/mol. The compound includes a cyclopentyl group and a piperidine moiety substituted with a methylsulfonyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with:
- Neurotransmitter Receptors : Potential modulation of GABA and glutamate receptors.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Pharmacological Activity
The pharmacological profile of this compound includes:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Properties : The methylsulfonyl group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- CNS Activity : Potential applications in neuropharmacology due to its structural similarity to known psychoactive compounds.
Data Summary
A summary of biological activities and related findings is presented in the following table:
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a structurally similar compound on glioma cells, demonstrating significant reduction in cell viability through apoptosis induction via the calpain/cathepsin pathway. This suggests that this compound may exhibit similar properties due to structural similarities .
Case Study 2: Anti-inflammatory Effects
In vitro studies indicated that compounds with a methylsulfonyl group showed reduced secretion of pro-inflammatory cytokines in macrophage cultures. This positions this compound as a potential candidate for further investigation in inflammatory disease models .
Properties
IUPAC Name |
3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVEVQJZGHKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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